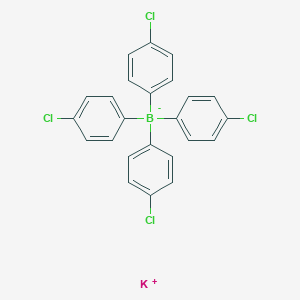

potassium;tetrakis(4-chlorophenyl)boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium tetrakis(4-chlorophenyl)boranuide, also known as potassium tetrakis(4-chlorophenyl)borate, is a chemical compound with the molecular formula C24H16BCl4K. It is a white to almost white crystalline powder that is primarily used in the field of analytical chemistry. This compound is known for its role as a lipophilic anionic site in constructing fluorescent optodes for sodium and as a coating for piezoelectric crystals in quantifying potassium using quartz crystal microbalance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium tetrakis(4-chlorophenyl)boranuide can be synthesized through the reaction of potassium hydroxide with tetrakis(4-chlorophenyl)borane. The reaction typically occurs in an organic solvent such as acetone, ethanol, or methanol. The reaction conditions involve heating the mixture to a temperature of around 60-70°C and maintaining it for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of potassium tetrakis(4-chlorophenyl)boranuide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and dried under vacuum to obtain the final crystalline powder .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium tetrakis(4-chlorophenyl)boranuide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.

Complex Formation: It forms complexes with various metal ions, which can be used in analytical applications

Common Reagents and Conditions

Common reagents used in reactions with potassium tetrakis(4-chlorophenyl)boranuide include sodium ions, which are used in the construction of fluorescent optodes. The conditions for these reactions typically involve the use of organic solvents and controlled temperatures .

Major Products Formed

The major products formed from reactions involving potassium tetrakis(4-chlorophenyl)boranuide depend on the specific reaction conditions and reagents used. For example, in the construction of fluorescent optodes, the major product is a sodium-selective membrane .

Applications De Recherche Scientifique

Potassium tetrakis(4-chlorophenyl)boranuide has several scientific research applications, including:

Analytical Chemistry: It is used as a lipophilic anionic site in constructing fluorescent optodes for sodium detection

Material Science: It is used as a coating for piezoelectric crystals in quantifying potassium using quartz crystal microbalance

Electrochemistry: It is used in the development of ion-selective electrodes for various analytical applications

Mécanisme D'action

The mechanism of action of potassium tetrakis(4-chlorophenyl)boranuide involves its role as a lipophilic anionic site. In the construction of fluorescent optodes, it interacts with sodium ions, allowing for the selective detection of sodium. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its function in analytical applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium tetrakis(4-chlorophenyl)borate

- Lithium tetrakis(4-chlorophenyl)borate

- Tetradodecylammonium tetrakis(4-chlorophenyl)borate .

Uniqueness

Potassium tetrakis(4-chlorophenyl)boranuide is unique due to its specific interaction with sodium ions, making it highly effective in constructing sodium-selective membranes. Its stability and ability to form complexes with metal ions also set it apart from similar compounds .

Propriétés

IUPAC Name |

potassium;tetrakis(4-chlorophenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BCl4.K/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGICZRAKJSWLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BCl4K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B7800279.png)

![[(2R)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7800296.png)